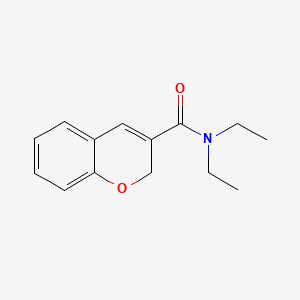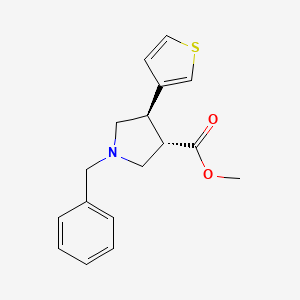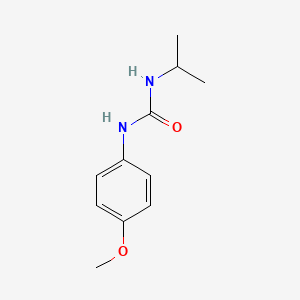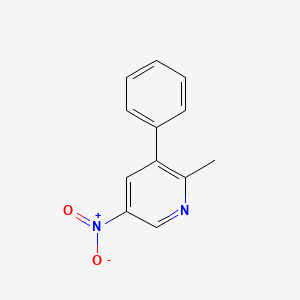
1-(difluoromethyl)-4-fluoro-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethyl)-4-fluoro-2-nitrobenzene, also known as DFNFB, is a synthetic compound with a wide range of applications in scientific research. It is a nitro-substituted aromatic compound, which is used in the synthesis of various organic compounds. DFNFB is also used as a reagent in the synthesis of heterocyclic compounds and polymers, and has a wide range of applications in the fields of medicinal chemistry and drug discovery.
Aplicaciones Científicas De Investigación
1-(difluoromethyl)-4-fluoro-2-nitrobenzene has a wide range of applications in scientific research. It is used as a reagent in the synthesis of heterocyclic compounds and polymers, as well as in the synthesis of various organic compounds. It is also used in medicinal chemistry and drug discovery, as well as in the synthesis of pharmaceuticals and other bioactive compounds.
Mecanismo De Acción
1-(difluoromethyl)-4-fluoro-2-nitrobenzene is a nitro-substituted aromatic compound that is used in the synthesis of various organic compounds. The nitro group in this compound can be reduced to a nitroso group, which can then undergo a variety of reactions. The nitroso group can be used as a nucleophile in organic synthesis, and can also be used as a leaving group in nucleophilic substitution reactions.
Biochemical and Physiological Effects
This compound has a wide range of applications in scientific research, and has been studied for its potential biochemical and physiological effects. In vitro studies have demonstrated that this compound has an inhibitory effect on the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been shown to have antioxidant and anti-inflammatory properties, and to have a protective effect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(difluoromethyl)-4-fluoro-2-nitrobenzene has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and is readily available. It is also relatively stable, with a low vapor pressure, making it suitable for use in a variety of laboratory conditions. However, this compound is toxic and should be handled with caution. It is also flammable and should be stored in a cool, dry place.
Direcciones Futuras
The potential applications of 1-(difluoromethyl)-4-fluoro-2-nitrobenzene are vast, and there is still much to be explored. Future research could focus on the use of this compound in the synthesis of novel organic compounds and polymers, as well as in medicinal chemistry and drug discovery. Additionally, further studies could focus on the biochemical and physiological effects of this compound, and its potential therapeutic applications. Finally, research could be conducted to further understand the mechanism of action of this compound, as well as its potential toxicity and safety profile.
Métodos De Síntesis
1-(difluoromethyl)-4-fluoro-2-nitrobenzene is synthesized by the nitration of 1,4-difluorobenzene. This process involves the reaction of 1,4-difluorobenzene with nitric acid and sulfuric acid in an acidic medium. The reaction proceeds in a two-step process, with the formation of a nitrobenzene intermediate. The nitrobenzene intermediate is then converted to this compound by the addition of a fluoro-substitution group.
Propiedades
IUPAC Name |
1-(difluoromethyl)-4-fluoro-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-4-1-2-5(7(9)10)6(3-4)11(12)13/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLJIQJQYKADLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(trifluoromethyl)phenyl]piperidine-3-carbaldehyde](/img/structure/B6615433.png)


![3-(4-methylphenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6615456.png)







![6-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6615503.png)
